3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(o-tolyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or thiadiazole moiety can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, which can aid in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and survival. Molecular docking studies have shown that the compound can bind to the active site of enzymes, preventing their normal function .
Comparison with Similar Compounds
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: This compound has a similar structure but contains a triazole ring instead of a thiadiazole ring.
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: This compound features a thiazole ring, which imparts different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Biological Activity
3,4-Dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-(o-tolyl)-1,3,4-thiadiazol-2-amine in the presence of a base like triethylamine and a solvent such as dichloromethane .
Chemical Structure:
- Molecular Formula: C18H17N3OS
- Molecular Weight: 323.4 g/mol
- CAS Number: 392243-44-6
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of key enzymes in microbial biosynthesis pathways. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function .
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 18 | 16 µg/mL |
C. albicans | 20 | 8 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspases and modulation of p53 pathways .
Case Study:
In a study assessing the anti-proliferative effects on breast cancer cells:
- Cell Lines Tested: MCF-7 and SK-BR-3
- Results: The compound exhibited IC50 values of approximately 12 µM against MCF-7 cells and 9 µM against SK-BR-3 cells.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure. Modifications at the thiadiazole ring or benzamide moiety can enhance or reduce activity. For example:
- Substituents at position 5 of the thiadiazole ring significantly affect antimicrobial potency.
- The presence of electron-donating groups like methyl enhances biological activity compared to electron-withdrawing groups .
The biological activity of this compound is attributed to its ability to bind to specific enzyme targets. Molecular docking studies suggest that it interacts with active sites on enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation .
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives:
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 12 | Anticancer |
3,4-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | 15 | Anticancer |
3-Methyl-N-(5-m-tolyl-1,3,4-thiadiazol-2-yl)benzamide | 25 | Antimicrobial |
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-8-9-14(10-13(11)3)16(22)19-18-21-20-17(23-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPLDVIFXWWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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